4-Ethyl-1,2-dihydronaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
91720-19-3 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-ethyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-4,6-7,9H,2,5,8H2,1H3 |
InChI Key |
CETYUQGARBFXOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 1,2 Dihydronaphthalene and Its Analogues
Direct Synthetic Routes to 4-Ethyl-1,2-dihydronaphthalene
Direct synthetic routes offer an efficient means of constructing the dihydronaphthalene core. These methods often involve the formation of the bicyclic system in a single key step from acyclic or monocyclic precursors.
Electrochemical Oxidative Annulation Approaches to Dihydronaphthalenes
Electrochemical synthesis has emerged as a powerful and environmentally benign tool for the construction of complex organic molecules. One notable application is the [4+2] annulation of two different styrenes to create polysubstituted 1,2-dihydronaphthalenes. This method proceeds under electrochemical oxidative conditions, obviating the need for metal catalysts or external oxidants. nih.govscienceopen.com The reaction exhibits high regioselectivity and diastereoselectivity, providing a versatile route to a range of dihydronaphthalene derivatives. nih.gov By carefully selecting the styrene (B11656) precursors based on their oxidation potentials, this anodic oxidation method allows for the controlled annulation of different styrenes. scienceopen.com The resulting polysubstituted 1,2-dihydronaphthalenes can be further transformed into tetrahydronaphthalenes or naphthalenes, highlighting the synthetic utility of this approach. nih.gov
| Starting Materials | Reaction Conditions | Product Type | Selectivity | Ref. |
| Two different styrenes | Electrochemical oxidation, undivided cell, constant current | Polysubstituted 1,2-dihydronaphthalenes | High regioselectivity and diastereoselectivity | nih.govscienceopen.com |
Visible Light Mediated Strategies for Dihydronaphthalene Derivatives
Visible light photoredox catalysis offers a mild and efficient pathway for the synthesis of dihydronaphthalene derivatives. A notable example involves the direct single-electron oxidation of methylenecyclopropanes (MCPs) to generate 4-aryl-1,2-dihydronaphthalene derivatives. This process merges visible light photoredox catalysis with cobalt catalysis. Depending on the reaction conditions, this method can be tailored to produce either fluorinated 4-aryl-1,2-dihydronaphthalene derivatives or non-fluorinated analogues through a hydrogen atom transfer (HAT) process. The use of visible light as a renewable energy source makes this a sustainable approach for constructing the dihydronaphthalene framework.
| Starting Material | Catalysts | Reaction Type | Product | Ref. |
| Methylenecyclopropanes (MCPs) | Photoredox catalyst (e.g., 9-mesityl-10-methylacridinium (B1239669) perchlorate), Cobalt catalyst | Single-electron oxidation or MHAT | 4-Aryl-1,2-dihydronaphthalene derivatives | nih.govrsc.org |
Platinum-Catalyzed Intramolecular Cyclohydroarylation for Dihydronaphthalene Systems
Platinum catalysts have proven effective in mediating the intramolecular cyclohydroarylation of allenyl arenes to produce 1,4-dihydronaphthalenes. This method allows for the synthesis of dihydronaphthalenes with various alkyl groups at the 4-position. beilstein-journals.orgrsc.org The reaction proceeds through a selective 6-endo cyclization, demonstrating the utility of platinum catalysis in controlling the regioselectivity of the ring closure. beilstein-journals.orgrsc.org This strategy provides an efficient route to 1,4-dihydronaphthalene (B28168) systems, which are structural isomers of the 1,2-dihydronaphthalene (B1214177) core. beilstein-journals.orgrsc.org
| Starting Material | Catalyst | Reaction Type | Product | Ref. |
| Allenyl arenes | Platinum catalyst | Intramolecular 6-endo cyclohydroarylation | 1,4-Dihydronaphthalenes with 4-position substitution | beilstein-journals.orgrsc.org |
Indirect Synthesis via Functionalization of Dihydronaphthalene Precursors
Indirect synthetic methods rely on the modification of pre-existing dihydronaphthalene skeletons or related cyclic structures. These approaches can offer alternative pathways to target molecules that may be difficult to access through direct routes.
Ring-Expansion Methodologies for Dihydronaphthalene Skeletons
Ring-expansion strategies provide a less direct but valuable approach to certain dihydronaphthalene analogues, particularly those embedded in larger ring systems. While often requiring multi-step sequences, the ring expansion of tetralone and dihydronaphthalene derivatives can be employed to access benzocycloheptenes and related structures. For instance, a dearomative ring-expansion of polycyclic arenes has been developed, which involves an arenophile-based cycloaddition and a palladium-catalyzed cyclopropanation. This leads to a Buchner-like reaction, providing access to (aza)benzocycloheptatrienes. Such methodologies showcase the potential for skeletal editing of existing ring systems to generate more complex molecular architectures.
| Precursor Type | Key Steps | Resulting Structure | Ref. |
| Tetralone and dihydronaphthalene derivatives | Multi-step sequences | Benzocycloheptenes | |
| Polycyclic arenes | Arenophile-based cycloaddition, Pd-catalyzed cyclopropanation | (Aza)benzocycloheptatrienes |
Oxidative Dimerization-Cyclization Pathways to Dihydronaphthalenes
The dihydronaphthalene motif is a key structural feature in a class of natural products known as lignans. The biosynthesis and chemical synthesis of these compounds often involve an oxidative dimerization of two phenylpropanoid units. rsc.org This process can lead to the formation of aryldihydronaphthalenes (ADHNs). A common synthetic strategy involves the oxidation of two molecules of cinnamic acids or their esters using reagents like iron(III) chloride and oxygen. This initially forms dilactones, which can then rearrange under acidic conditions to yield the ADHN skeleton. rsc.org This pathway, involving an initial oxidative coupling followed by an intramolecular cyclization, represents a biomimetic approach to the synthesis of substituted dihydronaphthalenes.
| Precursors | Key Process | Intermediate | Final Product | Ref. |
| Phenylpropanoid units (e.g., cinnamic acids) | Oxidative dimerization followed by intramolecular cyclization | Dilactones | Aryldihydronaphthalenes (ADHNs) | rsc.org |
Radical Cyclization Approaches in Dihydronaphthalene Formation
Radical cyclization reactions offer a powerful and versatile strategy for the construction of cyclic systems, including the dihydronaphthalene scaffold. wikipedia.orgrsc.org These reactions proceed through radical intermediates and are known for their high efficiency and selectivity in forming mono- or polycyclic products. wikipedia.org The general mechanism involves three key steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and finally, quenching of the resulting cyclized radical to yield the final product. wikipedia.org
While direct examples for the synthesis of this compound via radical cyclization are not prevalent in the reviewed literature, the general principles can be applied. For instance, a palladium(0)/copper(I)-catalyzed radical cyclization of 1-cyanoalk-5-ynyl ketones with aryl iodides has been developed to construct aryldihydronaphthalene derivatives. nih.gov In this process, a crucial intermediate is generated via a Sonogashira coupling, which then undergoes a [4+2] intramolecular radical cyclization, with air being essential for this step. nih.gov This methodology demonstrates the feasibility of using radical-based cyclizations to form the dihydronaphthalene core.
Another approach involves the visible-light-induced generation of boryl radicals, which can then be used in the dearomative hydroboration of naphthalenes to produce 1,4-dihydronaphthalenes. acs.org This highlights the use of photochemistry to initiate radical processes for the synthesis of dihydronaphthalene systems.
Elimination Reactions from Saturated Tetrahydronaphthalene Precursors
The formation of 1,2-dihydronaphthalenes can be effectively achieved through elimination reactions starting from appropriately functionalized tetrahydronaphthalene precursors. wikipedia.org This strategy often involves the removal of a leaving group from a saturated ring system to introduce a double bond. A common precursor for this type of reaction is a tetralone, which can be functionalized to facilitate the elimination step.
For example, the synthesis of dihydronaphthalene analogues has been accomplished via the elimination of a tertiary alcohol. nih.gov This typically involves the addition of an organometallic reagent to a tetralone to create a tertiary alcohol, which is then subjected to acidic conditions to promote dehydration and the formation of the dihydronaphthalene ring system.
The synthesis of the required tetrahydronaphthalene precursors can be achieved through various methods, including the catalytic hydrogenation of naphthalene (B1677914). wikipedia.org Iron(III)-catalyzed strategies have also been developed for the synthesis of functionalized tetrahydronaphthalenes from aryl ketone precursors, which proceed through pyran intermediates. nih.gov
A general route to a 4-substituted-1,2-dihydronaphthalene could involve the following steps:
Friedel-Crafts acylation of a suitable benzene (B151609) derivative to introduce the ethyl group.
A subsequent reaction to form the second ring, leading to a tetralone.
Reduction of the ketone to an alcohol.
Dehydration of the alcohol to introduce the double bond, yielding the dihydronaphthalene.
Catalytic Transfer Deuteration and Hydrodeuteration for Isotopic Labeling of Dihydronaphthalenes
Isotopic labeling is a crucial tool in mechanistic studies and drug metabolism research. Catalytic transfer deuteration and hydrodeuteration have emerged as powerful and selective methods for introducing deuterium (B1214612) into organic molecules, avoiding the need for D2 gas. nih.govcore.ac.ukbohrium.com These techniques have been successfully applied to the selective deuteration of cyclic alkenes, including 1,2-dihydronaphthalene. nih.gov
In one study, 1,2-dihydronaphthalene was used as a substrate to optimize reaction conditions for catalytic transfer hydrodeuteration, resulting in the precise installation of a single deuterium atom at the benzylic site with high deuterium incorporation (93%). nih.gov By modifying the deuterium and hydrogen transfer reagents, it is also possible to introduce a deuterium atom regioselectively at the homobenzylic site. nih.gov Furthermore, this methodology allows for the chemoselective hydrogenation and deuteration of the alkene. nih.gov
The general approach for transfer deuteration involves the use of a deuterium donor, such as deuterated isopropanol (B130326) or a deuterated silane, in the presence of a suitable catalyst. nih.gov The choice of catalyst and deuterium source can influence the regioselectivity and efficiency of the deuterium incorporation.
| Substrate | Deuterium Source | Catalyst | Product | Deuterium Incorporation |
| 1,2-Dihydronaphthalene | DSiMe(OMe)2, isopropanol-d8 | Not specified | 1-Deuterio-1,2,3,4-tetrahydronaphthalene | ≥92% at C1 and C2 |
| 2H-Chromene | Not specified | Not specified | 4-Deuterio-3,4-dihydro-2H-chromene | 93% |
Asymmetric Synthesis of Chiral Dihydronaphthalene Systems
The development of asymmetric methods to synthesize chiral dihydronaphthalene derivatives is of significant interest due to the presence of this structural motif in numerous biologically active molecules.
Enantioselective Catalytic Reactions, including Epoxidation and other Transformations
Enantioselective catalysis provides a direct and efficient route to chiral dihydronaphthalenes. A variety of catalytic systems have been developed for this purpose.
Asymmetric Epoxidation: The asymmetric epoxidation of 1,2-dihydronaphthalene is a well-studied reaction. Chiral manganese-based catalysts, such as sterically crowded manganese chiroporphyrins and optically active α-alkoxycarbonyl-β-ketoiminato manganese(III) complexes, have been shown to catalyze the epoxidation with high levels of stereoinduction. acs.orgoup.com These reactions can yield optically active epoxides with good to high enantioselectivities. oup.com The resulting chiral epoxides can serve as versatile intermediates for the synthesis of other chiral compounds. Kinetic resolution of racemic 1,2-dihydronaphthalene oxide has also been achieved through asymmetric C-H hydroxylation using chiral (salen)Mn complexes. acs.org
Other Enantioselective Transformations: Beyond epoxidation, other catalytic asymmetric reactions have been developed for the synthesis of chiral dihydronaphthalenes. These include:
N-Heterocyclic Carbene (NHC) Catalysis: Diastereo- and enantioselective NHC-catalyzed cascade annulation reactions using benzodiketones and enals under oxidative conditions can afford a variety of 1,2-dihydronaphthalenes with two adjacent stereocenters in high yield, diastereoselectivity, and enantioselectivity. acs.orgfigshare.comfigshare.com
Copper-Catalyzed Intramolecular Reductive Cyclization: A copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety provides access to biologically active 1,2-dihydronaphthalene-1-ol derivatives with excellent enantio- and diastereoselectivity. nih.govresearchgate.net
Organocatalytic Cascade Reactions: An organocatalytic, highly enantioselective Michael-Aldol cascade reaction has been developed for the construction of valuable chiral dihydronaphthalenes. acs.org
Tartaric Acid-Catalyzed Cycloaddition: (+)-Tartaric acid can catalyze an enantioselective [4+2] cycloaddition of isochromene acetals and vinylboronates to furnish chiral dihydronaphthalenes with high enantiomeric ratios and excellent diastereoselectivities. nih.gov
| Catalytic System | Reaction Type | Chiral Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Manganese Chiroporphyrins | Epoxidation | 1S,2R-epoxide of 1,2-dihydronaphthalene | Up to 86% ee |
| N-Heterocyclic Carbene | Cascade Annulation | 1,2-Dihydronaphthalenes | Up to 99% ee, >20:1 dr |
| Copper/Chiral Bisphosphine | Intramolecular Reductive Cyclization | 1,2-Dihydronaphthalene-1-ols | Excellent enantio- and diastereoselectivity |
| (+)-Tartaric Acid | [4+2] Cycloaddition | Dihydronaphthalenes | Up to 98.5:1.5 er, >99:1 dr |
Chemoenzymatic Transformation Routes involving Dihydronaphthalenes
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. mdpi.comnih.gov While specific chemoenzymatic routes for the synthesis of this compound are not extensively documented, the principles of biocatalysis can be applied to dihydronaphthalene systems.
Enzymes, such as dioxygenases, have been shown to act on dihydronaphthalene substrates. For instance, bacterial strains expressing toluene (B28343) and naphthalene dioxygenase can oxidize 1,2-dihydronaphthalene to various hydroxylated products, including (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene and (+)-(1R)-hydroxy-1,2-dihydronaphthalene. researchgate.net This demonstrates the potential of using enzymes to introduce chirality and functionality into the dihydronaphthalene core.
The broader field of chemoenzymatic synthesis offers numerous strategies that could be adapted for the synthesis of chiral dihydronaphthalene analogues. For example, enzymes are widely used for the synthesis of chiral amines, which are important functional groups in many pharmaceuticals. nih.govnih.govdovepress.com Engineered enzymes, such as transaminases and dehydrogenases, can exhibit high stereoselectivity in the synthesis of chiral amines from prochiral ketones. nih.gov This approach could potentially be applied to a ketone precursor of this compound to introduce a chiral amine functionality.
Furthermore, chemoenzymatic strategies have been employed in the synthesis of complex natural products, showcasing the power of integrating biocatalytic steps into multi-step chemical syntheses. mdpi.comnih.gov These approaches often utilize enzymes to create key stereocenters, which are then elaborated using traditional organic chemistry.
Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 1,2 Dihydronaphthalene Systems
Photochemical Transformations
The study of photochemical transformations provides a window into the excited-state reactivity of molecules, often leading to the formation of structurally complex products that are inaccessible through thermal methods. For dihydronaphthalene systems, photochemical activation unlocks a variety of reaction pathways, including cyclizations, rearrangements, and catalyzed additions.
Photocyclization and Rearrangement Mechanisms in Dihydronaphthalenes
The photochemical behavior of 1,2-dihydronaphthalene (B1214177) involves a rearrangement to benzobicyclo[3.1.0]hexene. rsc.org Deuterium (B1214612) labeling studies have been instrumental in elucidating the mechanism of this transformation. By separately labeling the olefinic and a pair of methylene (B1212753) hydrogen atoms, researchers have demonstrated that the reaction proceeds through the opening and subsequent reclosure of the cyclohexadiene ring, rather than by a hydrogen migration mechanism. rsc.org This finding highlights the intricate dance of electrons and atoms that occurs upon photoexcitation.
In broader contexts of divinyl arenes, photochemical transformations can lead to a variety of bicyclic products. For instance, the irradiation of o-divinylbenzene results in the formation of benzobicyclo[3.1.0]hexene, showcasing a cyclization pathway that involves the aromatic nucleus. iupac.org These types of reactions are valuable for the synthesis of strained ring systems. iupac.org
Site-Selective Photo-induced Ene Reactions of Methylene-dihydronaphthalenes
While specific studies on site-selective photo-induced ene reactions of methylene-dihydronaphthalenes are not extensively detailed in the provided search results, the principles of photo-induced reactions involving similar systems can be inferred. For example, the thiol-ene coupling reaction, which involves the addition of a thiol to a carbon-carbon double bond, can be initiated by photochemical activation. nih.gov This type of reaction is highly efficient and can be used for selective labeling of cysteine residues in proteins, demonstrating the potential for high site-selectivity in photo-induced additions. nih.gov The binding interactions between reactants can pre-organize the system, favoring the desired reaction pathway due to the proximity of the reacting moieties. nih.gov
Photoredox Catalyzed Reactions of Dihydronaphthalene Precursors
Visible-light photoredox catalysis has emerged as a powerful tool in synthetic organic chemistry, enabling a wide range of transformations under mild conditions. This methodology utilizes a photocatalyst that, upon light absorption, can facilitate single-electron transfer (SET) processes to generate reactive intermediates.
In the context of dihydronaphthalene synthesis, photoredox catalysis offers a modular approach. For instance, a one-pot synthesis of dihydronaphthalenes can be achieved from epoxides and dipolarophiles. nih.gov The reaction is initiated by the photoredox activation of epoxides to form carbonyl ylides, which then undergo a [3 + 2] dipolar cycloaddition. A subsequent acid-promoted rearrangement in the same reaction vessel yields densely functionalized dihydronaphthalenes in a redox-neutral sequence. nih.gov
Furthermore, photoredox catalysis can be employed for the dehydrogenation of 1,2-dihydronaphthalenes to synthesize polyaromatic naphthalenes under metal-free conditions. researchgate.net Another application involves the dearomative hydroboration of naphthalenes to form 1,4-dihydronaphthalenes, utilizing molecularly tuned carbon dots as visible-light photocatalysts for the generation of boryl radicals. acs.orgacs.org
| Reaction Type | Precursors | Catalyst System | Product |
| Dihydronaphthalene Synthesis | Epoxides, Dipolarophiles | Photoredox catalyst, Acid | Densely functionalized dihydronaphthalenes |
| Dehydrogenation | 1,2-Dihydronaphthalenes | 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767), Diphenyliodonium triflate | Polyaromatic naphthalenes |
| Dearomative Hydroboration | Naphthalenes, NHC-BH3 | Thiol-functionalized Carbon Dots | 1,4-Dihydronaphthalenes |
Thermal Reactions and Degradation Pathways
Thermal activation provides an alternative avenue to explore the reactivity of dihydronaphthalene systems, often leading to degradation or rearrangement through high-energy pathways involving radical intermediates.
Pyrolysis and Free-Radical Mechanisms in Dihydronaphthalene Formation and Transformation
Pyrolysis of organic compounds typically proceeds through free-radical mechanisms, which involve initiation, propagation, and termination steps. researchgate.netdtic.mil The initiation step is the homolytic cleavage of the weakest bond to form two free radicals. dtic.mil These radicals then participate in a cascade of reactions, including hydrogen abstraction, β-scission, and radical addition, ultimately leading to the formation of a complex mixture of products. researchgate.net
While specific pyrolysis studies on 4-ethyl-1,2-dihydronaphthalene are not detailed, the general principles of hydrocarbon pyrolysis are applicable. The thermal decomposition would likely initiate by cleavage of the weakest C-C or C-H bonds, leading to the formation of various radical intermediates. The stability of these radicals plays a crucial role in determining the subsequent reaction pathways and the final product distribution. researchgate.net It is known that free radicals are generated during biomass pyrolysis, and these radicals can be present in the resulting bio-oil, contributing to its instability. rsc.org
Hydrogen Transfer and Disproportionation Processes involving Dihydronaphthalene
Hydrogen transfer reactions are fundamental processes in the chemistry of dihydronaphthalenes. For example, the dehydrogenation of 1,4-dihydronaphthalene (B28168) by quinones is a well-studied hydrogen transfer process. rsc.org In the context of naphthalene (B1677914) hydrogenation, dihydronaphthalenes (dilins) are considered transient intermediates in the formation of tetralin and ultimately decalin.
Catalytic Reactions
Catalytic Epoxidation of Dihydronaphthalenes
The catalytic epoxidation of dihydronaphthalenes, particularly 1,2-dihydronaphthalene, serves as a key reaction for producing enantiomerically enriched epoxides, which are valuable intermediates in organic synthesis. sci-hub.ru Various metal complexes have been explored as catalysts to achieve high efficiency and stereoselectivity.
Manganese-based catalysts have shown significant promise in this area. Sterically crowded manganese chiroporphyrin complexes, when used with iodosylbenzene as the oxidant, can catalyze the asymmetric epoxidation of 1,2-dihydronaphthalene, achieving high levels of stereoinduction. acs.org The enantiomeric excess (ee) of the resulting epoxide is correlated with the degree of nonplanar distortion of the porphyrin catalyst. acs.org For instance, bulky disubstituted amide derivatives of these chiroporphyrins can yield up to 86% ee for the 1S,2R epoxide. acs.org The stereoinduction is primarily governed by steric hindrance, where the bulky catalyst structure blocks one face of the olefin, favoring the approach of the oxidant from the less hindered side. acs.org Similarly, chiral (salen)Mn complexes have been used for the asymmetric epoxidation of 1,2-dihydronaphthalene. acs.org Interestingly, with these catalysts, the enantiomeric excess of the product epoxide was observed to increase over time, which pointed to a secondary kinetic resolution process where the catalyst also promotes the hydroxylation of the epoxide. acs.org
Optically active α-alkoxycarbonyl-β-ketoiminato manganese(III) complexes represent another class of effective catalysts for the asymmetric aerobic epoxidation of 1,2-dihydronaphthalene derivatives, affording the corresponding epoxides with good to high enantioselectivities. oup.com Ruthenium(III) Schiff base complexes have also been utilized for the enantioselective epoxidation of 1,2-dihydronaphthalene, with studies showing that less polar solvents and electron-donating groups on the catalyst favor higher enantioselectivity. sci-hub.ru
Beyond metal-based catalysts, biocatalytic systems have been developed. Fungal peroxygenases can catalyze the epoxidation of naphthalene to form naphthalene epoxides, which can then be subjected to nucleophilic ring-opening reactions to yield non-racemic trans-disubstituted cyclohexadiene derivatives. nih.govacs.org Dioxygenase enzymes from organisms like Pseudomonas putida can also catalyze the oxidation of dihydronaphthalene substrates. rsc.org
Table 1: Catalytic Systems for Epoxidation of 1,2-Dihydronaphthalene
| Catalyst System | Oxidant | Key Findings | Reference |
|---|---|---|---|
| Manganese Chiroporphyrins | Iodosylbenzene | High stereoinduction (up to 86% ee); selectivity correlated to catalyst's steric bulk and nonplanar distortion. | acs.org |
| Chiral (salen)Mn Complexes | Sodium Hypochlorite (NaOCl) | Asymmetric epoxidation followed by a secondary kinetic resolution of the resulting epoxide. | acs.org |
| α-Alkoxycarbonyl-β-ketoiminato Mn(III) Complexes | Aerobic (Oxygen) | Effective for asymmetric aerobic epoxidation, yielding good to high enantioselectivities. | oup.com |
| Ruthenium(III) Schiff Base Complexes | PhIO | Enantioselectivity is favored by less polar solvents and electron-donating groups on the catalyst. | sci-hub.ru |
| Fungal Peroxygenases | H₂O₂ | Biocatalytic epoxidation of naphthalene to form intermediates for chiral synthons. | nih.govacs.org |
Catalytic Hydrogenation and Dehydrogenation of Dihydronaphthalenes
The reversible processes of hydrogenation and dehydrogenation are crucial in the context of hydrogen storage and the synthesis of aromatic compounds. mdpi.com Dihydronaphthalenes and related hydronaphthalenes are key substrates in these studies.
Catalytic dehydrogenation is a common method to produce aromatic compounds from their hydrogenated precursors. wikipedia.org For instance, 1,2-dihydronaphthalenes can be dehydrogenated to form polyaromatic naphthalenes using a photocatalyst like 9-mesityl-10-methylacridinium perchlorate with an external oxidant under visible light, proceeding smoothly under metal-free conditions. researchgate.net Traditional heterogeneous catalysts, such as those based on iron(III) oxide, are also used extensively in industrial dehydrogenation processes, though they typically require high temperatures (≥500 °C). wikipedia.org In studies involving tetralin, a related hydronaphthalene, dehydrogenation to naphthalene is an endothermic process often studied in the context of heavy oil upgrading and in-situ hydrogen supply. mdpi.com Catalysts like NiMo/Al₂O₃ and CoMo/Al₂O₃ are effective for this transformation. mdpi.com
Conversely, catalytic hydrogenation converts aromatic or partially saturated cyclic systems into more saturated analogues. The hydrogenation of naphthalene often proceeds in stages, first to tetralin and then to decalin. mdpi.com Bifunctional catalysts like NiMo/Al₂O₃ and CoMo/Al₂O₃ are also active for naphthalene hydrogenation, with the metal components (Ni or Co) providing the hydrogenation/dehydrogenation functionality. mdpi.com Studies have shown that nickel-based catalysts exhibit higher hydrogenation activity than cobalt-based ones in these systems. mdpi.com The hydrogenation of naphthalene to tetralin is an exothermic reaction. mdpi.com
Table 2: Catalysts for Hydrogenation and Dehydrogenation of Naphthalene Derivatives
| Reaction | Substrate | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Dehydrogenation | 1,2-Dihydroarylnaphthalenes | 9-Mesityl-10-methylacridinium perchlorate | Visible light, external oxidant | Polyaromatic naphthalenes | researchgate.net |
| Dehydrogenation | Tetralin | NiMo/Al₂O₃ or CoMo/Al₂O₃ | 300-380 °C, N₂ atmosphere | Naphthalene | mdpi.com |
| Hydrogenation | Naphthalene | NiMo/Al₂O₃ or CoMo/Al₂O₃ | 210-300 °C, H₂ atmosphere | Tetralin, Decalins | mdpi.com |
Lewis Acid Mediated Transformations of Dihydronaphthalene Analogues
Lewis acids play a significant role in mediating various transformations to construct the dihydronaphthalene framework, often enabling reactions that would not proceed otherwise or controlling the stereochemical outcome. nih.govmdpi.com
One notable application is in ring-expansion reactions. Phenyl hydroxy methyl cyclopropane (B1198618) carboxylates can undergo a ring-expansion mediated by Lewis acids such as Yb(OTf)₃ and Sc(OTf)₃ to yield 1,2-dihydronaphthalene-3-carboxylic acid esters in high yields (90-95%). nih.gov This transformation represents a key step in the synthesis of certain natural products and demonstrates the ability of Lewis acids to facilitate complex skeletal rearrangements. nih.gov
Lewis acids also catalyze cycloaddition reactions to form dihydronaphthalene structures. An unexpected [4+2] cycloaddition (Diels-Alder reaction) between aryl allenes and simple acrylates has been reported, which generates bi- and tricyclic dihydronaphthalene derivatives. nih.gov This process is facilitated by a Lewis acid catalyst and provides a non-conventional route to these structures. nih.gov Furthermore, a combined Lewis acid system, derived from an In(III) salt and TMSBr, can catalyze a cascade cyclization of diarylalkynes with acrylates to construct aryldihydronaphthalene (ADHN) skeletons. nih.gov
The choice of Lewis acid can be critical to the success of these transformations. A screening of various Lewis acids, including TiCl₄, SnCl₄, and various triflates, is often necessary to identify the optimal catalyst for a specific reaction, with lanthanide triflates like Yb(OTf)₃ and Sc(OTf)₃ proving particularly effective in certain ring-expansion reactions. nih.gov
Transition Metal-Catalyzed Functionalizations (e.g., Rh(III)-catalyzed, Pd-catalyzed)
Transition metal catalysis provides powerful tools for the functionalization of C-H bonds and the dearomatization of aromatic systems, enabling the synthesis of complex molecular architectures from simpler precursors. magnusconferences.comresearchgate.netrsc.org Palladium-catalyzed reactions have been particularly prominent in the functionalization of naphthalene derivatives.
A highly diastereoselective dearomatization of naphthalenes has been achieved via a Pd-catalyzed 1,4-difunctionalization reaction. nih.govrsc.org In this process, an intramolecular Heck-type insertion into the naphthalene ring generates a π-allylpalladium intermediate. This intermediate is then captured by a range of nucleophiles, leading to functionalized spirooxindoles in excellent yields (up to 99%) and with exclusive diastereoselectivity. nih.govrsc.org This method effectively treats the aromatic ring as a formal conjugated diene. nih.gov
Palladium(II)-catalyzed oxidative difunctionalization of alkenes, originating from the principles of the Wacker process, has also been applied to create complex heterocyclic systems. nih.gov For instance, a tandem oxypalladation/C-H functionalization strategy has been developed for the intramolecular oxidative oxyarylation of hydroxyalkenes. This method allows for the rapid construction of tetrahydro-2H-indeno-[2,1-b]furan frameworks from acyclic hydroxyalkenes that bear unactivated arene groups. nih.gov The use of bulky ligands in such palladium-catalyzed reactions can be crucial to promote the desired reductive elimination pathway and inhibit side reactions like β-hydride elimination. rsc.org
These transition metal-catalyzed methods are highly valuable as they often avoid the need for pre-functionalized substrates, aligning with the principles of atom economy and step efficiency in modern organic synthesis. magnusconferences.comresearchgate.net
Oxidation and Reduction Chemistry
Electrochemical Oxidation Processes of Dihydronaphthalenes
Electrochemical methods offer a sustainable and powerful alternative to traditional chemical oxidants for synthesizing complex molecules. organic-chemistry.org These processes can proceed under mild conditions without the need for metal catalysts or external chemical oxidants, making them environmentally friendly. chinesechemsoc.orgchinesechemsoc.org
An electrochemical oxidative [4+2] annulation of two different styrenes has been developed to construct polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.orgchinesechemsoc.org This transformation proceeds with high regioselectivity and diastereoselectivity. The proposed mechanism involves the single-electron oxidation of a styrene (B11656) derivative at the anode, mediated by a species like (4-BrPh)₃N, to generate an alkene radical cation. This reactive intermediate is then attacked by a second styrene molecule, leading to a cascade of radical cyclization, further oxidation, and deprotonation to yield the final 1,2-dihydronaphthalene product. chinesechemsoc.org
The resulting polysubstituted 1,2-dihydronaphthalenes are versatile intermediates. They can be further transformed through subsequent reactions. For example, they can be oxidized using 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) to yield fully aromatic polysubstituted naphthalenes, or they can be hydrogenated using a Pd/C catalyst to produce the corresponding polysubstituted 1,2,3,4-tetrahydronaphthalenes. chinesechemsoc.org Electrochemical oxidation provides a unique way to control the reactivity of different alkenes based on their oxidation potentials, enabling selective cross-cycloaddition reactions. chinesechemsoc.org
Chemical Oxidation with Specific Reagents for Dihydronaphthalene Derivatization
The oxidation of dihydronaphthalene systems, including this compound, is a key transformation for introducing functionality and synthesizing a variety of derivatives. Specific reagents are employed to achieve desired oxidative outcomes, such as the formation of diols, ketones, or epoxides.
One common approach involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), to form epoxides. chegg.com This is followed by acid-catalyzed hydrolysis to yield trans-diols. For instance, the oxidation of a dihydronaphthalene derivative with mCPBA in a solvent like dichloromethane, followed by treatment with aqueous acid, results in the corresponding trans-1,2-diol. chegg.com
Potassium permanganate (B83412) (KMnO₄) in the presence of a base like sodium hydroxide (B78521) (NaOH) is another effective reagent for the dihydroxylation of dihydronaphthalenes. This reaction typically proceeds via a syn-addition mechanism, leading to the formation of cis-diols. For example, treating dihydronaphthalene with KMnO₄ and NaOH in a solvent system like tetrahydrofuran (B95107) (THF) and water yields the corresponding cis-1,2-dihydro-1,2-dihydroxynaphthalene. brainly.com
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent used for the regioselective oxidation of tetrahydronaphthalenes to α-tetralones (dihydronaphthalen-1(2H)-ones). nih.gov This benzylic oxidation is often carried out in refluxing aqueous acetic acid and can proceed with high yields. nih.gov While this specific application is on a tetrahydronaphthalene, the principle of benzylic oxidation is relevant to dihydronaphthalene systems that possess benzylic protons.
The choice of oxidizing agent and reaction conditions allows for the controlled derivatization of the dihydronaphthalene core, providing access to a range of functionalized molecules. These derivatives serve as important intermediates in the synthesis of more complex chemical structures.
Interactive Data Table: Chemical Oxidation Reagents for Dihydronaphthalenes
| Reagent | Product Type | Stereochemistry | Reference |
| mCPBA, H₃O⁺ | trans-diol | Anti-addition | chegg.com |
| KMnO₄, NaOH | cis-diol | Syn-addition | brainly.com |
| DDQ | α-tetralone | N/A | nih.gov |
Biotransformations and Enzymatic Oxidation of Dihydronaphthalene
The enzymatic oxidation of dihydronaphthalene and its derivatives represents a powerful and often highly stereoselective method for producing chiral synthons. Microorganisms and isolated enzymes are capable of catalyzing a variety of oxidative transformations on the dihydronaphthalene scaffold.
Dioxygenase-Catalyzed Reactions: Naphthalene dioxygenase (NDO), a multicomponent enzyme system found in various bacteria such as Pseudomonas species, is well-known for its ability to oxidize naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. frontiersin.orgasm.orgnih.gov This reaction involves the incorporation of both atoms of molecular oxygen into the aromatic ring. asm.org The resulting cis-dihydrodiol is a valuable chiral intermediate for the synthesis of various compounds. nih.govresearchgate.net The activity of NDO is not limited to naphthalene; it can also act on substituted naphthalenes and related aromatic hydrocarbons. nih.gov
Biotransformation studies using whole-cell cultures of organisms like Pseudomonas putida have shown that dihydronaphthalene substrates can undergo several types of dioxygenase-catalyzed reactions. These include benzylic monohydroxylation, the formation of cis-tetrahydro diols and cis-dihydro diols, trihydroxylation, and dehydrogenation. rsc.org For example, the biotransformation of 1,2-dihydronaphthalene can yield (R)-1,2-dihydronaphthalen-1-ol. rsc.org
Cytochrome P-450 Mediated Oxidations: In mammalian systems, cytochrome P-450 enzymes play a crucial role in the metabolism of dihydronaphthalenes. Rat liver microsomes and purified cytochrome P-450 enzymes can hydroxylate 1,2-dihydronaphthalene at the benzylic (C1) or allylic (C2) positions to produce "arene hydrates". nih.gov These enzymatic systems can also lead to dehydrogenation to form naphthalene and the formation of trans-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene via an epoxide pathway. nih.gov The regioselectivity and stereoselectivity of these hydroxylations are dependent on the specific P-450 enzymes present. nih.gov
Fungal Peroxygenases: Fungal peroxygenases, such as those from Agrocybe aegerita, can catalyze the epoxidation of naphthalene to form naphthalene epoxides. nih.govacs.org These reactive intermediates can then be subjected to nucleophilic ring-opening to produce trans-disubstituted cyclohexadiene derivatives. nih.govacs.org This chemoenzymatic approach provides a direct route to valuable chiral building blocks from the corresponding arenes. nih.govacs.org
The enzymatic oxidation of dihydronaphthalenes offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral hydroxylated derivatives.
Interactive Data Table: Enzymatic Oxidation of Dihydronaphthalene Systems
| Enzyme/Organism | Substrate | Major Product(s) | Reference |
| Pseudomonas putida (NDO) | Naphthalene | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | frontiersin.orgasm.org |
| Pseudomonas putida UV4 | 1,2-Dihydronaphthalene | (R)-1,2-dihydronaphthalen-1-ol, cis-diols | rsc.org |
| Rat Liver Microsomes (P-450) | 1,2-Dihydronaphthalene | Arene hydrates, Naphthalene, trans-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | nih.gov |
| Fungal Peroxygenase | Naphthalene | Naphthalene epoxide | nih.govacs.org |
Functional Group Transformations and Derivatization
Addition Reactions (e.g., iodo-functionalization) of Dihydronaphthalenes
The double bond in dihydronaphthalene systems like this compound is susceptible to various addition reactions, allowing for the introduction of a wide range of functional groups. Electrophilic addition is a common pathway for the functionalization of these alkenes.
One notable example is iodo-functionalization. The addition of iodine-containing reagents across the double bond can lead to the formation of iodinated dihydronaphthalene derivatives. While specific examples for this compound are not detailed in the provided context, the principles of electrophilic addition of halogens to alkenes are well-established. For instance, the reaction of an alkene with an iodine source can proceed through a cyclic iodonium (B1229267) ion intermediate, which is then opened by a nucleophile.
In a broader context of naphthalene derivatization, methods for introducing iodine onto the aromatic ring have been developed, which can then be followed by reactions to form the dihydronaphthalene core. For example, C-H activation strategies using palladium catalysts or visible-light-induced methods can achieve selective iodination of naphthalene derivatives. evitachem.com These iodinated naphthalenes can then be transformed into dihydronaphthalenes, carrying the iodine substituent for further synthetic manipulations.
The functionalized dihydronaphthalenes obtained from addition reactions are versatile intermediates. The introduced functional groups can be further modified, for example, through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules.
Ring-Opening and Ring-Expansion Reactions of Dihydronaphthalenes
The dihydronaphthalene scaffold can undergo ring-opening and ring-expansion reactions, leading to the formation of different carbocyclic and heterocyclic systems. These transformations are valuable for creating molecular diversity and accessing novel chemical structures.
Ring-Opening Reactions: Ring-opening of dihydronaphthalene derivatives can be achieved through various methods. One approach involves the enzymatic formation of a naphthalene epoxide, which is a reactive intermediate. nih.govacs.orgtudelft.nl This epoxide can then undergo nucleophilic ring-opening. For example, using azide (B81097) as a nucleophile can lead to the formation of trans-disubstituted cyclohexadiene derivatives. nih.govacs.orgtudelft.nl This chemoenzymatic strategy provides a direct pathway to chiral building blocks that would be challenging to synthesize through traditional methods. nih.govacs.orgtudelft.nl Palladium-catalyzed ring-opening addition of arylboronic acids to heterobicyclic alkenes related to dihydronaphthalenes has also been reported. nih.gov
Ring-Expansion Reactions: Ring-expansion reactions of dihydronaphthalene-related systems provide access to larger ring structures, such as benzocycloheptatrienes. nih.gov While direct ring-expansion of this compound is not explicitly described, related transformations highlight the potential of this approach. For instance, Lewis acid-mediated ring-expansion of phenyl hydroxymethyl cyclopropane carboxylates can yield 1,2-dihydronaphthalene-3-carboxylic acid esters. nih.gov More advanced strategies involve the dearomative cyclopropanation of naphthalenes, followed by an electrocyclic ring expansion of the resulting intermediate to form benzofused cycloheptatrienes. nih.gov Beckmann and Schmidt rearrangements of 4,4-disubstituted 1-tetralones, which are structurally related to dihydronaphthalenes, have also been employed to achieve ring expansion to form lactams. rsc.org
These ring-opening and ring-expansion reactions significantly broaden the synthetic utility of the dihydronaphthalene core, enabling the construction of diverse and complex molecular architectures.
Dearomatization Reactions of Naphthalene Scaffolds to Dihydronaphthalenes
The synthesis of this compound and related dihydronaphthalene derivatives often begins with the dearomatization of the corresponding naphthalene scaffold. This process involves the reduction of one of the aromatic rings, breaking the aromaticity to form the partially saturated dihydronaphthalene system.
Birch Reduction: A classical method for the dearomatization of naphthalenes is the Birch reduction. This reaction typically employs an alkali metal (like sodium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. google.com This process reduces the naphthalene ring to afford a mixture of 1,2- and 1,4-dihydronaphthalene isomers. google.com The specific isomer ratio can be influenced by the reaction conditions.
Catalytic Hydrogenation: While catalytic hydrogenation can be used, controlling the reaction to stop at the dihydronaphthalene stage without proceeding to the fully saturated tetralin can be challenging. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.
Photoredox Catalysis: Modern synthetic methods have introduced milder and more versatile approaches to dearomatization. Visible-light photoredox catalysis has been successfully employed for the intermolecular hydroalkylative dearomatization of naphthalenes. nih.govresearchgate.net This method allows for the synthesis of a variety of multi-substituted 1,2-dihydronaphthalenes under mild conditions. nih.govresearchgate.net
Metal-Complex Mediated Dearomatization: Transition metal complexes can also facilitate the dearomatization of naphthalenes. For example, dihapto-coordinated naphthalene complexes of rhenium can undergo electrophilic addition followed by nucleophilic addition to generate dihydronaphthalene complexes. acs.org Oxidative decomplexation then releases the free dihydronaphthalene. acs.org
Base-Induced Dearomatization: In some cases, dearomatization can be achieved under basic conditions. For instance, the treatment of 1-naphthylmethylamines with a strong base like potassium hydride can lead to a dearomative transformation to yield 1,4-dihydronaphthalene-1-carbonitriles. acs.org
These diverse dearomatization strategies provide access to the dihydronaphthalene core, which serves as a crucial starting point for the synthesis of more complex molecules.
Reactions with Isothiocyanates and Related Reagents involving Dihydronaphthalene Derivatives
Dihydronaphthalene derivatives can be functionalized to incorporate nitrogen- and sulfur-containing groups, which can then react with reagents like isothiocyanates. These reactions are useful for building more complex heterocyclic systems fused to or substituted on the dihydronaphthalene framework.
A common strategy involves converting a ketone functionality on a dihydronaphthalene-related precursor, such as a tetralone, into a hydrazine (B178648) derivative. This hydrazine can then serve as a nucleophile to attack the electrophilic carbon of an isothiocyanate.
For example, a 6-methoxy-1-tetralone (B92454) can be converted to its corresponding hydrazine derivative. nih.gov The reaction of this hydrazine with various aryl isothiocyanates leads to the formation of thiosemicarbazide (B42300) derivatives. nih.gov In one specific instance, reaction with 4-ethylphenyl isothiocyanate would yield an N-(4-ethylphenyl)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine-1-carbothioamide. nih.gov
These thiosemicarbazide intermediates are versatile building blocks for further synthetic transformations. For instance, they can be cyclized with reagents like ethyl chloroacetate (B1199739) to form thiazolidinone derivatives. nih.gov These resulting heterocyclic systems can then undergo further reactions, such as condensations with aldehydes and active methylene compounds, to generate even more complex and potentially biologically active molecules. nih.gov
While the initial dihydronaphthalene core may not directly react with isothiocyanates, its functionalized derivatives provide a platform for the construction of a wide range of nitrogen- and sulfur-containing heterocyclic compounds.
Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Dihydronaphthalene Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of dihydronaphthalene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's constitution and stereochemistry. ethernet.edu.et In ¹H NMR, the chemical shifts, coupling constants, and multiplicity of the signals reveal the connectivity of protons within the molecule. For a compound like 4-Ethyl-1,2-dihydronaphthalene, distinct signals are expected for the aromatic protons, the olefinic proton, the aliphatic protons of the dihydronaphthalene ring, and the protons of the ethyl group. The integration of these signals corresponds to the number of protons in each unique environment.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.orgnih.gov The chemical shifts of the carbon atoms are indicative of their hybridization (sp², sp³) and their electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For comprehensive structural assignment, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. mdpi.com These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), respectively, allowing for the complete assembly of the molecular structure. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.4 | 125 - 135 |
| Olefinic CH | ~6.0 | ~120 |
| Benzylic CH₂ | ~2.8 | ~30 |
| Aliphatic CH₂ | ~2.3 | ~25 |
| Ethyl CH₂ | ~2.5 | ~28 |
| Ethyl CH₃ | ~1.2 | ~15 |
| Aromatic Quaternary C | N/A | 130 - 145 |
Deuterium (B1214612) (²H or D) labeling is a powerful tool used in conjunction with NMR spectroscopy to trace reaction mechanisms and distinguish between positional isomers in dihydronaphthalene systems. nih.gov Since deuterium has a different nuclear spin (I=1) and a much smaller gyromagnetic ratio than protium (B1232500) (¹H, I=1/2), it is typically "silent" in ¹H NMR spectra under standard acquisition parameters. studymind.co.ukwikipedia.org This property allows chemists to selectively replace specific protons with deuterium atoms.
In the analysis of positional isomers, deuterium labeling can simplify complex ¹H NMR spectra by causing the disappearance of the signal corresponding to the deuterated position. studymind.co.uk This simplification can help resolve overlapping signals and confirm the position of substituents. For instance, if a reaction could potentially yield either this compound or 4-Ethyl-1,4-dihydronaphthalene, a deuterium-labeled precursor could be used to definitively identify the product. Furthermore, ²H NMR spectroscopy can be employed to directly observe the deuterium nuclei, confirming the location and extent of deuteration. researchgate.net This technique is particularly useful in mechanistic studies to follow the path of hydrogen atoms during a reaction. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Dihydronaphthalene Systems
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saedinst.com These methods provide a characteristic "fingerprint" based on the functional groups present in the molecule. For this compound, these techniques can identify key structural features.
IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment of the molecule during the vibration. illinois.edu Raman spectroscopy, on the other hand, is a light-scattering technique where the frequency of the scattered light is shifted by the vibrational energy of the molecule; this requires a change in the molecule's polarizability. ksu.edu.sa
For this compound, characteristic vibrational bands would be observed for:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹.
Aromatic C=C stretching: Appearing in the 1450-1600 cm⁻¹ region.
Olefinic C=C stretching: A band around 1650 cm⁻¹.
C-H bending vibrations: These produce complex patterns in the fingerprint region (below 1500 cm⁻¹).
The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the dihydronaphthalene system. aip.org For example, the symmetric C=C stretching of the double bond in the dihydro-ring might be weak in the IR spectrum but strong in the Raman spectrum.
Table 2: Characteristic IR and Raman Frequencies for Dihydronaphthalene Systems
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| Olefinic C=C Stretch | 1680 - 1640 (Variable) | 1680 - 1640 (Strong) |
| Aromatic C=C Stretch | 1600, 1585, 1500, 1450 | 1600, 1585, 1500, 1450 |
| CH₂ Bending (Scissoring) | ~1465 | ~1465 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Dihydronaphthalenes
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules with conjugated π-systems, such as dihydronaphthalenes, exhibit characteristic absorption bands in the UV region. The absorption of UV radiation promotes electrons from a lower energy molecular orbital (usually the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (usually the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org
For this compound, the chromophore is the dihydronaphthalene ring system, which contains a conjugated system involving the benzene (B151609) ring and the adjacent double bond. This conjugation results in π → π* transitions, which are typically observed in the UV spectrum. shu.ac.ukuzh.ch The wavelength of maximum absorbance (λ_max) is characteristic of the extent of the conjugated system. The presence of the ethyl group, an alkyl substituent, generally causes a small bathochromic (red) shift in the λ_max compared to the unsubstituted 1,2-dihydronaphthalene (B1214177). The intensity of the absorption is related to the molar absorptivity (ε), which is a measure of the probability of the electronic transition. tanta.edu.eg
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Dihydronaphthalene Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₁₄), high-resolution mass spectrometry (HRMS) can determine the exact molecular weight, allowing for the confirmation of its elemental composition.
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a reproducible fingerprint that provides valuable structural information. chemguide.co.uk For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.
Common fragmentation pathways for such compounds often involve the loss of small, stable neutral molecules or radicals. libretexts.org A significant fragmentation pathway is often benzylic cleavage, which is the breaking of the bond adjacent to the aromatic ring. For this compound, a prominent fragment could arise from the loss of an ethyl radical (•CH₂CH₃, 29 mass units), leading to a stable benzylic cation. Another possible fragmentation is a retro-Diels-Alder reaction of the dihydronaphthalene ring, although this is often more characteristic of 1,4-dihydronaphthalene (B28168) systems.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 158 | [C₁₂H₁₄]⁺• | Molecular Ion (M⁺•) |
| 129 | [M - C₂H₅]⁺ | Loss of ethyl radical via benzylic cleavage |
| 115 | [C₉H₇]⁺ | Loss of C₃H₇ from M⁺• or subsequent fragmentation |
X-ray Crystallography for Solid-State Structure Determination of Dihydronaphthalene Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov While obtaining a suitable single crystal of this compound itself might be challenging as it is a liquid at room temperature, the technique is widely applied to solid derivatives and analogues. nih.goviucr.org This method provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov
For dihydronaphthalene derivatives, X-ray crystallography can confirm the non-planar conformation of the partially saturated ring, which typically adopts a half-chair or boat-like conformation. nih.goviucr.org It also precisely defines the orientation of substituents on the ring system. The resulting structural data is invaluable for understanding structure-activity relationships and for validating computational models. The crystal structure also reveals intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the packing of molecules in the crystal lattice. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Dihydronaphthalene Reactions
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov While this compound is not a radical itself, EPR can be instrumental in studying reactions where it might be formed from or converted into a radical intermediate.
For example, in oxidation or reduction reactions involving dihydronaphthalenes, radical cations or radical anions may be formed as transient intermediates. EPR spectroscopy can detect these short-lived species, often with the aid of spin-trapping techniques where the transient radical reacts with a "spin trap" to form a more stable radical adduct that can be more easily observed. nih.gov The resulting EPR spectrum provides information about the electronic structure of the radical, including the hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H). This data can help identify the specific atoms where the unpaired electron density is localized, providing crucial mechanistic insights into the reaction pathway. nih.gov
Cyclic Voltammetry (CV) for Redox Behavior of Dihydronaphthalene Substrates
Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior of chemical species. For dihydronaphthalene substrates, CV provides valuable data on oxidation and reduction potentials, offering insights into the electronic characteristics of the molecule and the stability of its potential cationic or anionic forms.
The electrochemical behavior of dihydronaphthalene derivatives is influenced by their molecular structure. In the case of this compound, the dihydronaphthalene core is the primary site of electrochemical activity. The presence of the ethyl group at the 4-position can modulate the redox potentials through inductive effects. Generally, the oxidation of a dihydronaphthalene ring involves the removal of electrons, leading to the formation of a radical cation.
Studies on related compounds, such as the electrochemical oxidative annulation of styrenes to form 1,2-dihydronaphthalenes, demonstrate that the oxidation potentials are key to understanding reaction mechanisms. For instance, CV measurements have been used to compare the oxidation peak potentials of different reactants to determine which species is more easily oxidized. While specific CV data for this compound is not prominently available, the expected redox behavior can be inferred from analogous structures. The oxidation potential is anticipated to be influenced by the electron-donating nature of the ethyl group, which may lower the energy required to remove an electron compared to the unsubstituted 1,2-dihydronaphthalene.
Table 1: Representative Oxidation Potentials of Related Styrene (B11656) Derivatives in Dihydronaphthalene Synthesis This table presents data for precursor molecules used in the synthesis of dihydronaphthalene derivatives to illustrate typical oxidation potential ranges investigated by CV. The values are indicative of the electrochemical properties of substrates leading to dihydronaphthalene structures.
| Compound | Oxidation Peak Potential (V vs. Ag/AgCl) |
| α-Methylstyrene Derivative (1a) | 1.91 |
| Enamine Derivative (2a) | 1.41 |
| (4-BrPh)3N (Reference Compound) | 1.20 |
| Data sourced from a study on electrochemical oxidative [4+2] annulation. |
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species Analysis in Dihydronaphthalene Chemistry
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution analytical technique that provides definitive structural information for gas-phase molecules by measuring the transition frequencies between quantized rotational energy levels. This method is exceptionally sensitive to the mass distribution within a molecule, making it a powerful tool for distinguishing between isomers and identifying different isotopic species (isotopologues) without the need for reference standards.
For dihydronaphthalene chemistry, MRR offers unparalleled precision in structural elucidation. A comprehensive study on the parent molecule, 1,2-dihydronaphthalene (1,2-DHN), successfully measured its rotational spectrum and accurately determined its rotational and quartic centrifugal distortion constants. The investigation was extended to include all mono-substituted ¹³C isotopologues of 1,2-DHN, allowing for a precise derivation of its skeletal structure.
In the context of this compound, MRR spectroscopy would provide a unique rotational spectrum, or "fingerprint," based on its specific three-dimensional structure. The addition of the ethyl group at the 4-position would cause a significant shift in the molecule's moments of inertia compared to the parent 1,2-DHN, resulting in a distinct and predictable set of rotational constants (A, B, and C).
Furthermore, MRR is adept at isotopic analysis. By detecting the subtle shifts in the rotational spectrum caused by the substitution of an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), MRR can determine the location of the isotope within the molecular structure and quantify its abundance. This capability is crucial for mechanistic studies, isotopic labeling experiments, and understanding isotopic fractionation in chemical processes. The precise spectroscopic parameters obtained from MRR analysis also support astronomical searches for such molecules in the interstellar medium.
Table 2: Experimental Rotational and Centrifugal Distortion Constants for 1,2-Dihydronaphthalene (Parent Isotopologue) This table provides the precise spectroscopic constants determined for the unsubstituted 1,2-dihydronaphthalene, which serve as a baseline for predicting the spectrum of its derivatives like this compound.
| Parameter | Value (MHz) |
| Rotational Constants | |
| A | 1675.3113(12) |
| B | 915.22855(72) |
| C | 694.70889(61) |
| Quartic Centrifugal Distortion Constants | |
| ΔJ | 0.0519(21) x 10⁻³ |
| ΔJK | 0.169(11) x 10⁻³ |
| ΔK | 0.187(40) x 10⁻³ |
| δJ | 0.0125(11) x 10⁻³ |
| δK | 0.111(22) x 10⁻³ |
| Data sourced from Li, Y., et al. (2025), The Journal of Chemical Physics. |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, CASPT2//CASSCF) Applied to Dihydronaphthalene Systems
Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into electronic structure and molecular behavior. Methods like Density Functional Theory (DFT) and multiconfigurational approaches such as Complete Active Space Self-Consistent Field (CASSCF) followed by Second-Order Perturbation Theory (CASPT2) are particularly valuable. DFT is often favored for its balance of computational cost and accuracy, making it suitable for calculating properties of ground-state molecules. scispace.com The multiconfigurational CASPT2 method is a reliable tool for more complex situations, such as studying excited electronic states or reactions involving bond breaking and formation, where static and dynamic electron correlation must be accurately described. molcas.orgarxiv.org
Recent developments in these methods have expanded their applicability to relatively large molecular systems, allowing for detailed investigations of molecules with structures comparable to 4-Ethyl-1,2-dihydronaphthalene. molcas.org
Table 1: Overview of Quantum Chemical Methods
| Method | Abbreviation | Primary Application | Key Features |
|---|---|---|---|
| Density Functional Theory | DFT | Ground-state geometries, energies, spectroscopic properties. | Computationally efficient, good accuracy for a wide range of systems. |
| Complete Active Space Self-Consistent Field | CASSCF | Reference wave function for multireference systems (e.g., excited states, transition states). | Accounts for static electron correlation by considering multiple electronic configurations. |
| Second-Order Perturbation Theory | CASPT2 | Accurate energies for ground and excited states of multireference systems. | Adds dynamic electron correlation on top of a CASSCF calculation. arxiv.org |
Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathways for a chemical transformation. rsc.org
For instance, the formation of synthetically valuable 1,4-dihydronaphthalenes through the dearomative hydroboration of naphthalenes has been investigated. acs.orgacs.org Computational studies in such cases can model the reaction pathways, identify key intermediates, and calculate the energy barriers associated with each step, providing a detailed picture of how the reaction proceeds. Similarly, DFT has been used to map the complex potential energy surface for the fragmentation of the naphthalene (B1677914) radical cation, identifying various isomers and transition states involved in the process. researchgate.net These computational approaches allow for the investigation of short-lived, high-energy species that are challenging to observe experimentally.
The behavior of molecules after absorbing light is governed by their excited-state dynamics. fiveable.me Computational methods are crucial for interpreting experimental data and building a comprehensive model of photophysical and photochemical processes. nih.gov These processes include fluorescence, phosphorescence, internal conversion, and intersystem crossing, all of which occur on very short timescales. fiveable.me
For dihydronaphthalene derivatives, understanding excited-state behavior is key to predicting their photochemical reactivity. A spectroscopic investigation of 1,4-dihydronaphthalene (B28168) in its ground and first excited electronic state (S₁(π,π*)) was effectively complemented by DFT and ab initio calculations. nih.gov Such studies help assign vibrational modes in both electronic states and provide insight into how the molecule's structure and properties change upon excitation. nih.gov Studies on related aza-aromatic systems, like azanaphthalenes, have used quantum chemistry to explain differences in excited-state lifetimes and deactivation pathways, demonstrating the power of these methods to guide the rational design of photoactive molecules. hw.ac.uk
A potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By mapping the PES, researchers can identify stable molecules (energy minima), and transition states (saddle points), which are the highest energy points on the lowest energy pathway between a reactant and a product. libretexts.org This "energy landscape" provides a complete picture of a chemical transformation. libretexts.org
Scanning a PES can be used to explore conformational changes or reaction pathways. q-chem.com For example, a detailed PES was calculated using DFT to understand the complex fragmentation mechanisms of the naphthalene radical cation. researchgate.net This map revealed multiple isomerization and dissociation pathways, demonstrating how a molecule can navigate a complex energy landscape. researchgate.net For a transformation involving a dihydronaphthalene, such as dehydrogenation or isomerization, mapping the relevant PES would reveal the step-by-step geometric changes and the associated energy costs, providing a complete theoretical model of the reaction dynamics.
Molecular Dynamics and Conformational Analysis of Dihydronaphthalene Scaffolds
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and flexibility of molecules over time. nih.govcrick.ac.uk These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, bends, and changes its shape. nih.gov This approach is particularly useful for analyzing flexible molecules like this compound, which possesses a non-aromatic, puckered ring and a flexible ethyl group.
Conformational analysis of the dihydronaphthalene scaffold can identify the most stable, low-energy conformations and the energy barriers for converting between them. MD simulations provide a detailed view of the accessible conformational space, which is critical for understanding a molecule's physical properties and how it interacts with other molecules. nih.govresearchgate.net While specific MD studies on this compound are not prominent, the methodology is broadly applied to diverse molecular scaffolds to understand their dynamic behavior. researchgate.net
Modeling of Spectroscopic Properties of Dihydronaphthalene Derivatives
Computational modeling is a key partner to experimental spectroscopy. Quantum chemical methods can predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural confirmation of newly synthesized compounds.
For dihydronaphthalene derivatives, DFT calculations have been shown to accurately predict rotational constants and electric dipole moments. aip.org In a study of 1,2-dihydronaphthalene (B1214177) and 1,4-dihydronaphthalene, theoretical calculations at the B3LYP-D3(BJ)/def2-TZVP level of theory were used to predict these parameters. The calculated values were in excellent agreement with the experimental data obtained from rotational spectroscopy, confirming the determined molecular structures. aip.org Similarly, calculations have been used to model the vibrational spectra (infrared and Raman) of 1,4-dihydronaphthalene, achieving excellent agreement with experimental observations for the ground state and helping to assign vibrational modes in the excited state. nih.gov
Table 2: Comparison of Theoretical and Experimental Rotational Constants (MHz) for 1,2-Dihydronaphthalene
| Constant | Theoretical Value (B3LYP-D3(BJ)/def2-TZVP) | Experimental Value |
|---|---|---|
| A | 2081.2 | 2082.04631(14) |
| B | 1281.4 | 1288.48366(11) |
| C | 943.4 | 949.03454(11) |
Data sourced from AIP Publishing. aip.org
This synergy between computational modeling and experimental measurement is a powerful approach for the precise characterization of molecular structure and properties.
Synthesis and Study of 4 Ethyl 1,2 Dihydronaphthalene Derivatives and Analogues
Synthesis of Substituted 1,2-Dihydronaphthalenes for Structure-Reactivity Studies
The synthesis of substituted 1,2-dihydronaphthalenes is a crucial step in exploring their chemical and biological properties. Various synthetic strategies have been developed to introduce a range of functional groups onto the dihydronaphthalene core, enabling detailed structure-reactivity studies.
One common approach involves the modification of tetralone precursors. For instance, 6-methoxy-1-tetralone (B92454) can be converted to its corresponding hydrazine (B178648) derivative, which then reacts with aryl isothiocyanates to form thiosemicarbazides. These intermediates can be further cyclized to yield thiazolidinone-substituted dihydronaphthalenes. A specific example is the synthesis of N-(4-Ethyl)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine-1-carbothioamide, which is achieved in high yield. rsc.org
Modern synthetic methods have also employed visible-light-mediated reactions for the construction of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes. rsc.org This approach utilizes photoredox catalysis in conjunction with cobalt catalysis to achieve the desired transformation under mild conditions. Lewis acid-catalyzed cascade cyclization reactions and rhodium(III)-catalyzed ring-opening additions represent other effective strategies for accessing substituted dihydronaphthalenes. nih.gov
The following table summarizes various synthetic methods for obtaining substituted 1,2-dihydronaphthalene (B1214177) derivatives, which are applicable for the synthesis of analogues for structure-reactivity studies.
| Starting Material | Reagents and Conditions | Product Type | Reference |
| 6-methoxy-1-tetralone | 1. Hydrazine, 2. Aryl isothiocyanate, 3. Ethyl chloroacetate (B1199739) | Thiazolidinone-substituted dihydronaphthalene | rsc.org |
| Methylenecyclopropanes | Visible light, photoredox catalyst, cobalt catalyst | 4-Aryl-1,2-dihydronaphthalene | rsc.org |
| Aryl-tethered internal alkynes | Sulfur electrophile, anhydride | 3-Sulfenyl-1,2-dihydronaphthalene | nih.gov |
| Vinylarenes and electron-deficient alkynes | N,N-dimethylformamide dimethyl acetal (B89532) (DMF·DMA) | 1,2-Disubstituted-3,4-dihydronaphthalene | nih.gov |
These synthetic routes provide access to a diverse library of 1,2-dihydronaphthalene derivatives, which is essential for investigating how different substituents at various positions influence the molecule's reactivity and biological activity.
Derivatization of Dihydronaphthalenes to Polycyclic Scaffolds
The dihydronaphthalene core serves as a valuable intermediate for the synthesis of more complex polycyclic scaffolds. These transformations are significant for creating novel molecular architectures with potential applications in materials science and medicinal chemistry.
One notable application of dihydronaphthalene derivatives is in the development of anticancer agents. Inspired by natural products like combretastatin (B1194345) A-4, researchers have synthesized dihydronaphthalene analogues that act as inhibitors of tubulin polymerization. rsc.org These synthetic analogues can be further modified to enhance their therapeutic properties. For example, the introduction of phosphate (B84403) prodrug moieties can improve water solubility for in vivo applications. rsc.org
The conversion of dihydronaphthalenes to polycyclic systems can be achieved through various chemical reactions. For instance, radical cascade reactions of skipped enediynes containing a dihydronaphthalene moiety can lead to the formation of complex fused-ring systems. sci-hub.se These reactions involve the generation of a radical species that triggers a series of intramolecular cyclizations, ultimately building a new ring onto the dihydronaphthalene framework.
Furthermore, dehydrogenation of the dihydronaphthalene ring system can yield fully aromatic naphthalene (B1677914) derivatives. This aromatization can be accomplished using catalysts such as palladium on carbon (Pd/C). Conversely, the double bond within the dihydronaphthalene can undergo various addition reactions, allowing for the introduction of new functional groups and the construction of additional rings.
The following table outlines derivatization strategies for converting 1,2-dihydronaphthalenes into more complex polycyclic structures.
| Dihydronaphthalene Derivative | Reaction Type | Resulting Polycyclic Scaffold | Application/Significance | Reference |
| Dihydronaphthalene analogue | Further functionalization (e.g., phosphorylation) | Water-soluble prodrug | Anticancer agents (vascular disrupting agents) | rsc.org |
| Dihydronaphthalene-containing enediyne | Radical cascade cyclization | Fused polycyclic system | Synthesis of complex molecular architectures | sci-hub.se |
| 1,2-Dihydronaphthalene | Catalytic dehydrogenation | Naphthalene | Access to aromatic systems |
These derivatization methods demonstrate the versatility of the dihydronaphthalene scaffold as a building block for the synthesis of structurally diverse and functionally complex molecules.
Structure-Reactivity Relationships in Dihydronaphthalene Systems
Understanding the relationship between the structure of dihydronaphthalene derivatives and their chemical reactivity is fundamental for designing molecules with specific properties. The electronic and steric effects of substituents on the dihydronaphthalene ring system play a crucial role in determining its reactivity towards various reagents.
Studies on the reactivity of 1,4-dihydropyridines, which are structurally related to dihydronaphthalenes, have shown that the nature of the substituent at the 4-position significantly influences their reactivity towards radical species. nih.gov For example, C-4 unsubstituted 1,4-dihydropyridines were found to be highly reactive towards alkylperoxyl radicals. nih.gov This suggests that the substituent at the 4-position of a 1,2-dihydronaphthalene, such as an ethyl group, would similarly modulate its reactivity.
In the context of biological activity, structure-activity relationship (SAR) studies have been instrumental in the development of dihydronaphthalene-based inhibitors of tubulin polymerization. rsc.org These studies have revealed that specific substitution patterns are required for potent activity. For instance, a dihydronaphthalene analogue bearing a pendant trimethoxy aryl ring demonstrated significant inhibitory effects on tubulin polymerization and cytotoxicity against human cancer cell lines. rsc.org The spatial arrangement of these substituents, dictated by the dihydronaphthalene scaffold, is critical for effective binding to the biological target.
The reactivity of the double bond in 1,2-dihydronaphthalenes towards electrophiles is another important aspect of their chemistry. researchgate.net The electron-donating or electron-withdrawing nature of substituents on the aromatic ring can influence the nucleophilicity of the double bond, thereby affecting the rate and regioselectivity of electrophilic addition reactions.
The table below summarizes key findings related to structure-reactivity relationships in dihydronaphthalene and related systems.
| System | Substituent Effect | Reactivity Aspect | Key Finding | Reference |
| 1,4-Dihydropyridines | C-4 substitution | Reaction with alkylperoxyl radicals | Unsubstituted derivatives are more reactive. | nih.gov |
| Dihydronaphthalene analogues | Pendant aryl rings and other functional groups | Inhibition of tubulin polymerization | Specific substitution patterns are crucial for potent biological activity. | rsc.org |
| 1,2-Dihydronaphthalenes | Aromatic ring substituents | Electrophilic addition to the double bond | Electronic nature of substituents influences reactivity. | researchgate.net |
These studies underscore the importance of systematic modifications to the dihydronaphthalene structure to fine-tune its chemical and biological properties for specific applications.
Emerging Research Directions and Future Perspectives in 4 Ethyl 1,2 Dihydronaphthalene Chemistry
Green Chemistry Approaches in Dihydronaphthalene Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of dihydronaphthalenes to create more sustainable and environmentally friendly processes. This involves the use of safer solvents, minimizing waste, and employing catalytic methods to improve atom economy.
Key green chemistry strategies include:
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Research has demonstrated the successful synthesis of various heterocyclic compounds, including those with structures related to dihydronaphthalenes, in aqueous media, often without the need for a catalyst. researchgate.net
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without a catalyst is a significant goal in green chemistry. One-pot, multi-component reactions under solvent-free grinding conditions have been shown to produce high yields of complex molecules like polyhydroquinolines and 1,4-dihydropyridines, offering a potential avenue for dihydronaphthalene synthesis. researchgate.net
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. dtu.dk Biocatalytic approaches, such as "hydrogen borrowing" cascades, utilize enzymes like dehydrogenases to perform redox-neutral transformations, generating water as the sole byproduct. semanticscholar.org This method is highly atom-economic and efficient. semanticscholar.org The use of "deprotectase" biocatalysts for selectively removing protecting groups also represents a green methodology that can be applied in multi-step syntheses of complex dihydronaphthalene derivatives. rsc.org
| Approach | Key Principles | Advantages | Potential for Dihydronaphthalene Synthesis |
|---|---|---|---|
| Aqueous Synthesis | Use of water as the reaction medium. researchgate.net | Non-toxic, non-flammable, abundant solvent, reduced need for organic solvents. researchgate.net | Applicable to cyclization and condensation reactions forming the dihydronaphthalene core. |
| Solvent-Free Grinding | Mechanical mixing of reactants in the absence of a solvent. researchgate.net | High atom economy, reduced waste, short reaction times, simple workup. researchgate.net | Suitable for multi-component reactions to rapidly assemble substituted dihydronaphthalenes. |
| Biocatalysis | Use of enzymes as catalysts. dtu.dk | High chemo-, regio-, and stereoselectivity; mild reaction conditions; environmentally benign. semanticscholar.orgrsc.org | Enzymatic cascades could enable asymmetric synthesis of chiral dihydronaphthalene derivatives. |
Flow Chemistry and Continuous Processing for Dihydronaphthalene Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of organic molecules, including active pharmaceutical ingredients (APIs) and complex natural products. nih.govd-nb.info This approach offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. nih.govnih.gov
For the synthesis of dihydronaphthalenes, flow chemistry offers several benefits:
Improved Safety: Reactions involving hazardous reagents or unstable intermediates can be performed more safely in small-volume, continuous-flow reactors. nih.gov
Enhanced Efficiency: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, leading to faster reaction times and higher yields. flinders.edu.au
Automation and Integration: Flow systems can be automated and individual reaction steps can be coupled together without the need for isolating intermediates, streamlining multi-step syntheses. nih.govflinders.edu.au
Photochemistry in Flow: Visible-light photocatalysis can be effectively integrated into flow systems, enabling unique chemical transformations under mild conditions. nih.gov This has been used for the synthesis of 4-aryl-1,2-dihydronaphthalene derivatives. rsc.org
Recent advancements have shown the utility of flow chemistry in multi-step syntheses of complex molecules, demonstrating its potential for the efficient and sustainable production of dihydronaphthalene derivatives. flinders.edu.auresearchgate.net
Advanced Materials Science Applications of Dihydronaphthalene Derivatives
The rigid, partially saturated bicyclic structure of dihydronaphthalene makes it an interesting scaffold for the development of new materials. While direct applications of 4-Ethyl-1,2-dihydronaphthalene in materials science are not widely reported, derivatives of naphthalene (B1677914) and related structures are being explored for various purposes.
Polymer Synthesis: Dihydronaphthalenes can potentially be used as monomers for polymerization. acs.org Naphthalene-based polymers have been synthesized and used as supports for catalysts in chemical reactions like the Suzuki cross-coupling. researchgate.netmdpi.com These porous aromatic polymers provide a stable framework for embedding catalytically active metal nanoparticles. mdpi.com
Catalytic Supports: Hyper-cross-linked aromatic polymers (HAPs) derived from monomers like naphthalene have been used to stabilize platinum nanoparticles. mdpi.com These materials serve as robust heterogeneous catalysts for reactions such as the selective hydrogenation of naphthalene to tetralin, a process closely related to dihydronaphthalene chemistry. mdpi.com
Organic Semiconductors: Functionalized tetrahydronaphthalenes, which can be synthesized from dihydronaphthalene precursors, are identified as key structures in materials like organic semiconductors. organic-chemistry.org
The ability to functionalize the dihydronaphthalene core allows for the tuning of its electronic and physical properties, opening up possibilities for its incorporation into advanced materials for electronics and catalysis.
Deeper Mechanistic Understanding of Complex Transformations of Dihydronaphthalenes
A fundamental understanding of reaction mechanisms is crucial for developing new synthetic methods and optimizing existing ones. Computational chemistry has become an indispensable tool for elucidating the complex pathways of organic reactions. rsc.orgrsc.org
For dihydronaphthalene chemistry, mechanistic studies are focused on:
Cyclization Reactions: The formation of the dihydronaphthalene ring system often involves complex cyclization reactions. For instance, the iron(III)-catalyzed synthesis of tetrahydronaphthalenes has been shown to proceed through 3,4-dihydro-2H-pyran intermediates, which then undergo a Friedel-Crafts alkylation. organic-chemistry.orgnih.govnih.gov
Stereoselectivity: In asymmetric synthesis, understanding the transition states is key to explaining and predicting the stereochemical outcome. DFT studies of the copper-catalyzed intramolecular reductive cyclization to form 1,2-dihydronaphthalene-1-ols revealed that the reaction proceeds through a six-membered boat-like transition state, which controls the excellent enantio- and diastereoselectivity observed. nih.gov
Diels-Alder Reactions: Computational methods are used to understand the regioselectivity of Diels-Alder reactions, which are a common method for constructing the dihydronaphthalene skeleton. nih.gov
These computational and experimental mechanistic investigations provide valuable insights that guide the rational design of catalysts and reaction conditions to achieve desired outcomes in the synthesis of complex dihydronaphthalene derivatives. rsc.org
| Reaction Type | Key Mechanistic Feature | Method of Investigation | Significance |
|---|---|---|---|
| Iron-Catalyzed Tetralin Synthesis | Proceeds via a 3,4-dihydro-2H-pyran intermediate and subsequent Friedel-Crafts alkylation. nih.govnih.gov | Experimental mechanistic studies. nih.gov | Provides a novel, non-cycloaddition pathway to the core structure. nih.gov |
| Asymmetric Reductive Cyclization | A six-membered boat-like transition state of an (E)-allylcopper intermediate determines stereoselectivity. nih.gov | Density Functional Theory (DFT) calculations. nih.gov | Explains the high enantio- and diastereoselectivity, aiding in catalyst design. nih.gov |
| Intramolecular dehydro-Diels–Alder | Solvent choice determines selective formation of arylnaphthalene or aryldihydronaphthalene products. nih.govacs.org | Experimental and computational analysis. acs.org | Allows for selective synthesis of different lignan (B3055560) derivatives from a common precursor. acs.org |
Enhanced Chemo- and Regioselectivity in New Synthetic Routes to Dihydronaphthalenes
Achieving high levels of chemo- and regioselectivity is a central challenge in organic synthesis, particularly for creating specifically substituted dihydronaphthalene isomers. Researchers are exploring various strategies to control the outcome of reactions.
Diels-Alder Reactions: The regioselectivity of the Diels-Alder reaction between unsymmetrical dienes and dienophiles can be controlled by the electronic properties of the substituents. masterorganicchemistry.comyoutube.com The alignment of partial positive and negative charges on the reacting partners, governed by resonance effects, directs the formation of specific constitutional isomers, typically favoring "ortho" and "para" products over "meta" products. masterorganicchemistry.comyoutube.com
Transition-Metal Catalysis: Transition metals like palladium, rhodium, and iron are versatile catalysts for a wide range of transformations. mdpi.com Iron(III)-catalyzed reactions have been developed for the synthesis of functionalized tetrahydronaphthalenes with high yields. nih.govnih.gov Rhodium(III)-catalyzed ring-opening reactions have been shown to produce 2-aryl dihydronaphthalene derivatives with excellent regioselectivity. nih.gov
Lewis Acid Catalysis: Lewis acids can promote cyclization reactions with high selectivity. A combined Lewis acid system derived from an Indium(III) salt and TMSBr has been used for the cascade cyclization of diarylalkynes with acrylates to construct aryldihydronaphthalene structures. nih.gov
Photoredox Catalysis: Merging visible light photoredox catalysis with cobalt catalysis enables the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes. rsc.org
These advanced synthetic methods provide powerful tools for the precise construction of complex dihydronaphthalene molecules, allowing for the targeted synthesis of specific isomers like this compound with high purity and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
